6-Bromo-4-methoxypyrazolo[1,5-a]pyridine chemical structure
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine chemical structure
An In-Depth Technical Guide to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine and its Pivotal Role in Modern Oncology
This guide provides a comprehensive technical overview of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine, with a primary focus on its 3-carbonitrile derivative. This key intermediate has emerged as a critical building block in the synthesis of targeted cancer therapeutics, most notably Selpercatinib. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic application in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its versatile biological activities. Its unique electronic and steric properties make it an attractive framework for designing inhibitors of various protein kinases, which are crucial targets in oncology. Within this class of compounds, two closely related molecules are of significant interest: the parent molecule, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, and its more synthetically prominent derivative, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. The latter has gained substantial attention as a key intermediate in the synthesis of Selpercatinib, a potent and selective RET kinase inhibitor.[1] This guide will primarily focus on the 3-carbonitrile derivative due to its immediate relevance in the pharmaceutical landscape.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. The properties of both the parent molecule and its 3-carbonitrile derivative have been compiled from various sources and are summarized below.
Chemical Structure
The core structure consists of a fused pyrazole and pyridine ring system. The numbering of the heterocyclic system places the bromine atom at position 6 and the methoxy group at position 4. The key distinction for the primary subject of this guide is the addition of a nitrile group at the 3-position.
Parent Molecule: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
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Molecular Formula: C₈H₇BrN₂O
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IUPAC Name: 6-bromo-4-methoxypyrazolo[1,5-a]pyridine
Key Intermediate: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Molecular Formula: C₉H₆BrN₃O
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IUPAC Name: 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile[2]
Tabulated Physicochemical Data
The following table summarizes the key computed and experimental properties for both molecules for ease of comparison.
| Property | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
| CAS Number | 1207557-36-5 | 1207836-10-9[3] |
| Molecular Weight | 227.06 g/mol | 252.07 g/mol [2] |
| Molecular Formula | C₈H₇BrN₂O | C₉H₆BrN₃O[2][3] |
| Appearance | Solid | White to off-white powder[4] / Pale yellow solid[1] |
| LogP (Computed) | 1.7 | 1.4[2] |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Synonyms | - | PDK1-IN-1, LOXO-292 intermediate[2] |
Synthesis and Mechanistic Insights
The synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a multi-step process that relies on the formation of the pyrazolo[1,5-a]pyridine core through a cyclization reaction. The general and widely accepted mechanism for this transformation involves the reaction of an N-aminopyridine derivative with a suitable three-carbon electrophile, leading to a [3+2] cycloaddition.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in a common industrial synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
The following protocol is based on a reported industrial-scale synthesis and provides a robust method for obtaining the target compound.[1]
Reagents and Materials:
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2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt
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2-chloropropenenitrile
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Potassium carbonate (K₂CO₃)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Dimethylformamide (DMF)
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Ethanol
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Water
Step-by-Step Procedure:
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N-Alkylation: To a solution of 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt (1.0 eq) in DMF, add potassium carbonate (1.0 eq) and 2-chloropropenenitrile (1.5 eq).
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Stir the mixture at 20-30°C for 8 hours. The potassium carbonate acts as a base to facilitate the nucleophilic substitution.
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Cyclization: Heat the mixture and add DBU (1.5 eq) dropwise. Maintain the temperature at 50-60°C and continue stirring for 20 hours. DBU is a non-nucleophilic strong base that promotes the intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system.
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and pour it into a large volume of water.
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Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water.
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Purification: Recrystallize the crude solid from ethanol to yield pure 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile as a pale yellow solid.
Spectroscopic Characterization
While a complete set of publicly available spectra is limited, some characterization data has been reported in the literature.
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¹³C NMR (151 MHz, DMSO-d6) δ: 147.5, 142.8, 141.6, 136.2, 135.8, 135.2, 134.2, 129.8, 127.8, 120.1, 70.0, 56.9, 49.6, 46.6, 42.2, 36.8, 36.2, 33.8, 31.6, 31.4, 30.8, 29.8, 22.7, 20.3, 9.0, 15.8.[5]
Applications in Drug Discovery and Development
The primary and most significant application of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is its role as a key building block in the synthesis of Selpercatinib (LOXO-292).[1]
Role in Selpercatinib Synthesis
Selpercatinib is a highly selective and potent inhibitor of the rearranged during transfection (RET) kinase, approved for the treatment of certain types of thyroid and non-small cell lung cancers that harbor RET gene alterations.[6] The synthesis of this complex molecule relies on the strategic use of the 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile intermediate.
The bromo group at the 6-position is crucial as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of the complex side chain that is essential for the drug's interaction with the RET kinase.
The overall synthetic strategy highlights the importance of this intermediate:
Caption: Role of the intermediate in the synthesis of Selpercatinib.
Potential as a PDK1 Inhibitor
Beyond its role as a synthetic intermediate, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is also listed in several chemical databases and by suppliers under the synonym "PDK1-IN-1," indicating its potential activity as a 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor.[2][7]
PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and is critical for cell survival and proliferation.[8][9] The inhibition of PDK1 is a validated therapeutic strategy in oncology. While detailed studies on the specific inhibitory activity of this particular compound are not widely published, its structural class (pyrazolo[1,5-a]pyridines) is known to produce potent kinase inhibitors. This potential intrinsic biological activity adds another layer of interest to this molecule for researchers in oncology and kinase inhibitor development.
Conclusion
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile stands out as a molecule of significant industrial and academic interest. Its well-defined synthesis and strategic importance as a key intermediate for the targeted anticancer agent Selpercatinib underscore its value in modern pharmaceutical development. Furthermore, its potential as a PDK1 inhibitor suggests that the pyrazolo[1,5-a]pyridine scaffold continues to be a rich source for the discovery of novel therapeutics. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and its critical applications, serving as a valuable resource for professionals in the field.
References
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Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
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Structure, potency, and selectivity of PDK1 inhibitors. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates. (n.d.). The EMBO Journal. Retrieved January 10, 2026, from [Link]
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6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Jinan Million Pharmaceutical Co., Ltd. Retrieved January 10, 2026, from [Link]
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SELPERCATINIB. (n.d.). New Drug Approvals. Retrieved January 10, 2026, from [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
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Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017, October 10). ResearchGate. Retrieved January 10, 2026, from [Link]
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